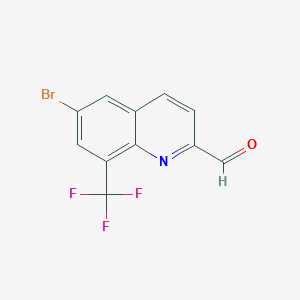
6-Bromo-8-(trifluoromethyl)quinoline-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-8-(trifluoromethyl)quinoline-2-carbaldehyde is a chemical compound with the molecular formula C11H5BrF3NO. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of bromine, trifluoromethyl, and carbaldehyde groups in its structure makes it a valuable compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-8-(trifluoromethyl)quinoline-2-carbaldehyde typically involves the bromination of 8-(trifluoromethyl)quinoline followed by formylation The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and formylation processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-8-(trifluoromethyl)quinoline-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) or a catalyst (e.g., palladium).
Major Products Formed
Oxidation: 6-Bromo-8-(trifluoromethyl)quinoline-2-carboxylic acid.
Reduction: 6-Bromo-8-(trifluoromethyl)quinoline-2-methanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-Bromo-8-(trifluoromethyl)quinoline-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the development of fluorescent probes and bioactive compounds.
Medicine: Investigated for its potential as an intermediate in the synthesis of drugs with antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the production of agrochemicals, dyes, and materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 6-Bromo-8-(trifluoromethyl)quinoline-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the bromine atom can participate in halogen bonding interactions. The aldehyde group can form covalent bonds with nucleophilic residues in proteins or other biomolecules, leading to modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-8-(trifluoromethyl)quinoline: Lacks the aldehyde group, making it less reactive in certain chemical transformations.
4-Bromo-2,8-bis(trifluoromethyl)quinoline: Contains an additional trifluoromethyl group, which can further enhance its lipophilicity and biological activity.
4-Bromo-6-chloro-2-(trifluoromethyl)quinoline: Contains a chlorine atom, which can alter its reactivity and interaction with biological targets.
Uniqueness
6-Bromo-8-(trifluoromethyl)quinoline-2-carbaldehyde is unique due to the presence of both the bromine and aldehyde groups, which provide versatile reactivity in various chemical reactions. The trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in medicinal chemistry and material science.
Biological Activity
6-Bromo-8-(trifluoromethyl)quinoline-2-carbaldehyde is a compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications in drug discovery, particularly focusing on its antimicrobial, anticancer, and antiviral properties.
Chemical Structure and Properties
The molecular formula of this compound is C10H6BrF3N. The presence of bromine and trifluoromethyl groups enhances its lipophilicity, potentially improving cellular uptake and interaction with biological targets.
Research indicates that this compound acts primarily by inhibiting DNA synthesis in bacteria. It targets bacterial DNA gyrase and type IV topoisomerase, leading to cell death through disruption of critical cellular processes. This mechanism positions the compound as a promising candidate for antibiotic development.
Antimicrobial Activity
Studies have shown that compounds in the quinoline family, including this compound, exhibit significant antimicrobial properties. The compound has demonstrated effectiveness against various bacterial strains by inhibiting their growth through the aforementioned mechanisms.
Anticancer Potential
In vitro studies have indicated that this compound may possess anticancer properties. It has been explored for its ability to inhibit cancer cell proliferation in specific cell lines. For instance, structure-activity relationship (SAR) studies suggest that modifications in the quinoline structure can enhance its potency against cancer cells expressing Bcl-2 . The compound's unique trifluoromethyl substitution is believed to contribute to its selective binding and activity against tumor cells.
Table 1: Summary of Biological Activities
| Activity Type | Target/Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of DNA gyrase | |
| Anticancer | Inhibition of cancer cell growth | |
| Antiviral | Potential activity against viruses |
Case Studies
Properties
Molecular Formula |
C11H5BrF3NO |
|---|---|
Molecular Weight |
304.06 g/mol |
IUPAC Name |
6-bromo-8-(trifluoromethyl)quinoline-2-carbaldehyde |
InChI |
InChI=1S/C11H5BrF3NO/c12-7-3-6-1-2-8(5-17)16-10(6)9(4-7)11(13,14)15/h1-5H |
InChI Key |
CRRYIMOYSBYZPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C(C=C(C=C21)Br)C(F)(F)F)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















